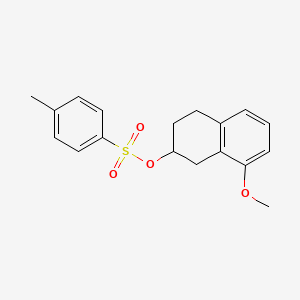

![molecular formula C12H16N2 B11830910 1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11830910.png)

1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(6-Fenil-3-azabiciclo[3.1.0]hexan-1-il)metanamina es un compuesto de gran interés en el campo de la química medicinal. Este compuesto se caracteriza por su estructura bicíclica única, que incluye un grupo fenilo y un anillo azabiciclohexano. La presencia de estos elementos estructurales contribuye a su potencial como ligando para diversos receptores biológicos, lo que lo convierte en un objetivo valioso para el desarrollo de fármacos y la investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 1-(6-Fenil-3-azabiciclo[3.1.0]hexan-1-il)metanamina típicamente implica la ciclopropanación de alquenos internos con N-tosilhidrazonas. Esta reacción está catalizada por paladio y proporciona altos rendimientos y diastereoselectividades . Otro método implica la ciclopropanación intramolecular de alfa-diazoacetatos utilizando catálisis Ru(II) . Estos métodos son eficientes y permiten la producción del compuesto a escala de gramos.

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar las rutas sintéticas mencionadas anteriormente. Esto requeriría la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza, así como la implementación de técnicas de purificación robustas como la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones: 1-(6-Fenil-3-azabiciclo[3.1.0]hexan-1-il)metanamina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede facilitar mediante agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo amino puede ser reemplazado por otros nucleófilos en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en medio ácido o básico.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción típicamente produce aminas o alcoholes.

Aplicaciones Científicas De Investigación

1-(6-Fenil-3-azabiciclo[3.1.0]hexan-1-il)metanamina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.

Medicina: Se investiga por sus propiedades analgésicas y su posible uso en el tratamiento del dolor crónico.

Industria: La estructura única del compuesto lo convierte en un candidato para el desarrollo de nuevos materiales y productos farmacéuticos.

Mecanismo De Acción

El mecanismo por el cual 1-(6-Fenil-3-azabiciclo[3.1.0]hexan-1-il)metanamina ejerce sus efectos implica su interacción con los receptores sigma. Estos receptores están involucrados en diversos procesos fisiológicos, incluida la modulación de la liberación de neurotransmisores y la regulación de los canales iónicos . El compuesto se une a estos receptores, influenciando su actividad y dando lugar a diversos efectos biológicos.

Compuestos similares:

3-Fenilpiperidinas: Estos compuestos comparten un grupo fenilo similar y también se sabe que interactúan con los receptores sigma.

6,6-Dimetil-3-azabiciclo[3.1.0]hexano: Este compuesto tiene una estructura bicíclica similar y se utiliza en la síntesis de medicamentos antivirales.

Singularidad: 1-(6-Fenil-3-azabiciclo[3.1.0]hexan-1-il)metanamina es único debido a su configuración estructural específica, que proporciona una alta afinidad y selectividad para los receptores sigma. Esto lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.

Comparación Con Compuestos Similares

3-Phenylpiperidines: These compounds share a similar phenyl group and are also known to interact with sigma receptors.

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound has a similar bicyclic structure and is used in the synthesis of antiviral medications.

Uniqueness: 1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine is unique due to its specific structural configuration, which provides high affinity and selectivity for sigma receptors. This makes it a valuable compound for research and potential therapeutic applications.

Propiedades

Fórmula molecular |

C12H16N2 |

|---|---|

Peso molecular |

188.27 g/mol |

Nombre IUPAC |

(6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine |

InChI |

InChI=1S/C12H16N2/c13-7-12-8-14-6-10(12)11(12)9-4-2-1-3-5-9/h1-5,10-11,14H,6-8,13H2 |

Clave InChI |

ZPBDAXLBVHSJKS-UHFFFAOYSA-N |

SMILES canónico |

C1C2C(C2(CN1)CN)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B11830827.png)

![3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine](/img/structure/B11830851.png)

![N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11830860.png)

![L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester](/img/structure/B11830880.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate](/img/structure/B11830901.png)

![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-((R)-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11830903.png)

![2-(4-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11830915.png)

![tert-Butyl (3-bromo-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830917.png)

![propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(3R)-3-(oxan-2-yloxy)-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate](/img/structure/B11830921.png)